REACTION_CXSMILES
|
B(Br)(Br)Br.[F:5][C:6]1[C:11]([F:12])=[C:10]([O:13]C)[CH:9]=[CH:8][C:7]=1[CH2:15][C:16]([OH:18])=[O:17]>C(Cl)Cl>[F:5][C:6]1[C:11]([F:12])=[C:10]([OH:13])[CH:9]=[CH:8][C:7]=1[CH2:15][C:16]([OH:18])=[O:17]
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Name
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|
Quantity
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13.4 mL
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Type
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reactant
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Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
|
1.18 g
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Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1F)OC)CC(=O)O
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Name
|
|
Quantity
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5 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
13.4 mL
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Type
|
reactant
|
Smiles
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B(Br)(Br)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to −78° C.
|
Type
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TEMPERATURE
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Details
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to warm to RT
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Type
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STIRRING
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Details
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stirred for 1 h
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Duration
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1 h
|
Type
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ADDITION
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Details
|
The reaction was poured onto ice
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Type
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EXTRACTION
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Details
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The resulting aqueous solution was extracted with DCM (5×50 mL)
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Type
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EXTRACTION
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Details
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The aqueous phase was then extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
|
Details
|
washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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FC1=C(C=CC(=C1F)O)CC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |